molecular formula C9H7NO2S B1603606 Methyl thieno[3,2-C]pyridine-2-carboxylate CAS No. 478149-07-4

Methyl thieno[3,2-C]pyridine-2-carboxylate

Cat. No.: B1603606
CAS No.: 478149-07-4
M. Wt: 193.22 g/mol
InChI Key: HAAMRBSFJYFWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl thieno[3,2-C]pyridine-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system combining a thieno ring and a pyridine ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl thieno[3,2-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product. The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can also help in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl thieno[3,2-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms, often facilitated by catalysts or under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of catalysts or under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Methyl thieno[3,2-C]pyridine-2-carboxylate derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Melanoma (A375-C5)
  • Non-Small Cell Lung Cancer (NCI-H460)
  • Hepatocellular Carcinoma (HepG 2)

In one study, aminodi(hetero)arylamines derived from this compound exhibited significant growth inhibition in tumor cell lines while showing low toxicity to non-tumor cells . The most promising derivatives demonstrated a GI50 concentration of around 13 μM against MDA-MB-231 cells, suggesting a potent antitumor effect .

Kinase Inhibition

Thieno[3,2-C]pyridine derivatives, including this compound, have been identified as ATP-mimetic kinase inhibitors. These compounds are crucial in targeting specific kinases involved in cancer progression and other diseases . They have shown efficacy in modulating multidrug resistance and inhibiting Pim-1 kinase activity.

Neuropharmacology

Research has indicated that certain derivatives may possess neurotropic activities, potentially beneficial in treating neurological disorders. The binding affinity studies suggest interactions with various biological targets that could lead to therapeutic advancements in neuropharmacology .

Case Studies and Findings

StudyObjectiveKey Findings
Evaluate anticancer activityCompounds showed significant growth inhibition in multiple cancer cell lines with low toxicity to normal cells.
Investigate kinase inhibitionIdentified as potent ATP-mimetic inhibitors with potential applications in cancer therapy.
Neuropharmacological evaluationDemonstrated promising binding affinities with neurotropic targets.

Mechanism of Action

The mechanism by which methyl thieno[3,2-C]pyridine-2-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.

Comparison with Similar Compounds

  • Methyl thieno[2,3-b]pyridine-2-carboxylate
  • Methyl thieno[2,3-c]pyridine-2-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Comparison: Methyl thieno[3,2-C]pyridine-2-carboxylate is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, such as methyl thieno[2,3-b]pyridine-2-carboxylate and methyl thieno[2,3-c]pyridine-2-carboxylate, it may exhibit different physical properties, reactivity, and biological effects. These differences make it a distinct compound with unique applications in various fields.

Biological Activity

Methyl thieno[3,2-C]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and comparisons with related compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by a thieno[3,2-C]pyridine core with a carboxylate group and a methyl ester. Its molecular formula is C9H9N1O2SC_9H_9N_1O_2S, with a molecular weight of 193.22 g/mol.

The primary biological activity of this compound is its ability to inhibit tyrosine kinases, which are crucial in regulating cellular signaling pathways related to cell proliferation and survival. Specifically, it has been shown to inhibit Pim-1 kinase, which is involved in oncogenic processes. The compound binds to the active site of the enzyme, leading to apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Data

The following table summarizes the biological activities and effects of this compound and related compounds:

Compound NameStructureBiological ActivityNotable Characteristics
This compoundStructureAntitumor propertiesInhibits tyrosine kinases; induces apoptosis
Methyl thieno[3,2-b]pyridine-6-carboxylateStructureSimilar kinase inhibitionVariants show different activity profiles against cancer cell lines
7-Amino-thieno[3,2-b]pyridine derivativesStructureAnticancer activityEnhanced solubility and bioavailability compared to methyl ester derivatives

Case Studies and Research Findings

  • Inhibition of Tumor Cell Lines : A study evaluated the antitumor effects of this compound derivatives on various human tumor cell lines including MCF-7 (breast adenocarcinoma) and A375-C5 (melanoma). The results indicated that these compounds exhibited significant growth inhibition with minimal toxicity toward non-tumor cells .
  • Cell Cycle Analysis : Another investigation into the effects of this compound on triple-negative breast cancer (TNBC) cell lines demonstrated that treatment with certain derivatives resulted in altered cell cycle profiles. Specifically, the compounds increased the G0/G1 phase population while decreasing S phase cells, suggesting an interference with cell proliferation mechanisms .
  • In Vivo Studies : Preliminary studies using an in ovo chorioallantoic membrane (CAM) model showed that specific derivatives significantly reduced tumor size, further corroborating their potential as therapeutic agents against cancer .

Q & A

Q. Basic: What are the established synthetic routes for Methyl thieno[3,2-c]pyridine-2-carboxylate and key optimization strategies?

Answer:
The synthesis typically involves multi-step reactions starting from simpler heterocyclic precursors. For example:

  • Step 1: Cyclocondensation of substituted pyridine aldehydes with thiourea derivatives under basic conditions (e.g., NaOMe/EtOH) to form the thieno-pyridine core .
  • Step 2: Esterification or functional group introduction via nucleophilic substitution (e.g., using chloroacetone or ethyl chloroacetate) .
  • Step 3: Purification via flash chromatography (ethyl acetate/petroleum ether) or recrystallization .

Key optimizations:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
  • Catalysts: Triethylamine or NaHCO₃ improves yields in amidation/esterification reactions .
  • Temperature control: Reflux conditions (45–100°C) are critical for azide thermolysis in the Hemetsberger-Knittel reaction .

Q. Basic: How is the structural characterization of this compound validated in research?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • ¹H/¹³C NMR: Assigns proton and carbon environments, e.g., methyl ester peaks at δ 3.7–3.9 ppm and aromatic protons in δ 6.3–8.6 ppm .
  • X-ray diffraction: Resolves substituent positions on the fused thieno-pyridine ring, confirming regioselectivity .
  • IR spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1750 cm⁻¹) .
  • Mass spectrometry (ESI+): Validates molecular weight (e.g., m/z 197.0 [M+H]⁺) .

Q. Advanced: How can structure-activity relationships (SAR) be analyzed for antitumor derivatives?

Answer:
SAR studies focus on substituent effects:

  • Core modifications: Methyl ester at position 2 enhances solubility, while dimethylaminomethyl groups at position 3 improve binding to kinase targets .
  • Substituent screening: Trifluoromethyl groups at position 4 increase metabolic stability but may reduce solubility .

Example SAR Table:

Substituent PositionFunctional GroupBiological Activity (GI₅₀, µM)
3-Amino (2f)Ethynyl-phenyl1.2 (HepG2 cells)
6-Phenyl (CID 4646357)Trifluoromethyl2.8 (Antitumor)
3-DimethylaminomethylMethyl ester5.1 (Apoptosis induction)

Methodology:

  • QSAR modeling: Uses 3D descriptors (e.g., hydrogen bond donors) to predict hepatotoxicity and activity .
  • In vitro assays: Compare cell cycle arrest (G2/M phase) and apoptosis rates across analogs .

Q. Advanced: How can researchers address contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from:

  • Variable assay conditions: HepG2 cell viability assays may differ in incubation time (24 vs. 48 hrs) or serum concentration .
  • Substituent stereochemistry: Positional isomers (e.g., thieno[3,2-b] vs. [2,3-b] pyridines) exhibit distinct binding modes .

Resolution strategies:

  • Standardized protocols: Use identical cell lines (e.g., HepG2) and positive controls (e.g., ellipticine) .
  • Co-crystallization studies: Resolve target-ligand interactions (e.g., kinase inhibition) via X-ray .

Q. Advanced: What strategies improve pharmacokinetics of analogs (e.g., solubility, metabolic stability)?

Answer:

  • Solubility enhancement: Replace methyl ester with hydrophilic groups (e.g., carboxylate salts) .
  • Metabolic stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450 oxidation .
  • Prodrug design: Mask polar groups (e.g., amino) with cleavable moieties (e.g., Boc-protected amines) .

Validation:

  • Microsomal assays: Measure half-life (t₁/₂) in liver microsomes .
  • LogP optimization: Balance lipophilicity (target LogP 2–3) for blood-brain barrier penetration .

Q. Methodological: What purification challenges arise during synthesis, and how are they resolved?

Answer:

  • Challenge 1: Co-elution of byproducts in flash chromatography.
    Solution: Use gradient elution (petroleum ether → ethyl acetate) .
  • Challenge 2: Low crystallinity due to polar groups.
    Solution: Triturate with EtOAc/hexane mixtures .

Example: Methyl 4-chloro-pyrrolo[3,2-c]pyridine-2-carboxylate purification achieved 90% yield via silica gel chromatography .

Q. Basic: What in vitro models are used to evaluate antitumor efficacy?

Answer:

  • HepG2 cells: Standard for hepatocellular carcinoma (HCC) studies; GI₅₀ values correlate with clinical potential .
  • Apoptosis assays: Measure caspase-3/7 activation via luminescence .
  • Cell cycle analysis: Flow cytometry quantifies G2/M phase arrest .

Q. Advanced: How do computational methods predict biological activity?

Answer:

  • Molecular docking: Simulates binding to targets (e.g., kinases) using AutoDock Vina .
  • 3D-QSAR: Correlates steric/electronic features with activity using CoMFA/CoMSIA .
  • ADMET prediction: SwissADME estimates bioavailability and toxicity .

Q. Methodological: How to resolve conflicting spectral data during characterization?

Answer:

  • Multi-technique validation: Cross-check NMR assignments with HSQC/HMBC for ambiguous protons .
  • Isotopic labeling: ¹⁵N/¹³C-enriched analogs clarify nitrogen/carbon environments .

Q. Advanced: What strategies enable selective functionalization of the core structure?

Answer:

  • Directed metalation: Use LDA or TMPZnCl to deprotonate specific positions .
  • Protecting groups: Boc-protect amines to block undesired substitution .
  • Cross-coupling: Suzuki-Miyaura reactions introduce aryl groups at position 6 .

Properties

IUPAC Name

methyl thieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMRBSFJYFWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621967
Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-07-4
Record name Thieno[3,2-c]pyridine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478149-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl thieno[3,2-c]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloropyridine-3-carboxaldehyde (D-1) (1.4 g, 10 mmol) dissolved in DMF (10 mL) and water (1 mL) were added K2CO3 (1.66 g, 12 mmol) and methyl thioglycolate (1.07 mL, 12 mmol) portion-wise. The reaction mixture was stirred at 45° C. overnight and then quenched with cold water. The flask was placed on ice to enhance precipitation. The precipitate was collected by filtration and air-dried to afford the title compound (1.23 g). MS (m/z): 194 (M+1)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-pyridine-3-carbaldehyde (1.50 g, 8.06 mmol) in DMF (10 mL) and water (1 mL) was added K2CO3 (1.34 g, 9.68 mmol) and methyl thioglycolate (0.87 mL, 9.68 mmol). The mixture was heated at 45° C. for 18 hours. The reaction mixture was removed from the heating bath and diluted with water (50 mL). After 1 hour, the fluffy solid that formed was filtered and washed with water. The material thus obtained was dried in a 60° C. vacuum oven to a constant weight of 0.92 g (59%). MS m/z 194 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl thieno[3,2-C]pyridine-2-carboxylate
Methyl thieno[3,2-C]pyridine-2-carboxylate
Methyl thieno[3,2-C]pyridine-2-carboxylate
Methyl thieno[3,2-C]pyridine-2-carboxylate
Methyl thieno[3,2-C]pyridine-2-carboxylate
Methyl thieno[3,2-C]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.